

Chemical and physical properties of Sodium 3-hydroxybutyrate for lab use.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 3-hydroxybutyrate

Cat. No.: B145789

[Get Quote](#)

Sodium 3-Hydroxybutyrate: A Technical Guide for Laboratory Applications

For correspondence: [AI Assistant Contact Information]

Abstract

Sodium 3-hydroxybutyrate, the sodium salt of the ketone body beta-hydroxybutyrate (β -HB), is a multifaceted molecule of significant interest in biomedical research and drug development. Beyond its role as an alternative energy substrate for the brain and heart, it functions as a critical signaling molecule, notably as an endogenous inhibitor of class I histone deacetylases (HDACs) and a ligand for G-protein coupled receptors like GPR109A.^{[1][2][3][4][5]} This technical guide provides an in-depth overview of the chemical and physical properties of **sodium 3-hydroxybutyrate** for laboratory use. It details experimental protocols for its analysis and application in cell-based assays and outlines its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Sodium 3-hydroxybutyrate is a hygroscopic, crystalline solid that is highly soluble in water.^[6] ^[7] It is available commercially as a racemic mixture (DL-3-hydroxybutyrate) and as individual (R)- and (S)- enantiomers. The endogenous, biologically active form in mammals is (R)-3-

hydroxybutyrate.[\[1\]](#) The compound is generally stable under normal laboratory conditions when stored properly.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **sodium 3-hydroxybutyrate**. Data is provided for the common racemic (DL) form unless otherwise specified.

Property	Value	References
Molecular Formula	C ₄ H ₇ NaO ₃	[8] [9] [10]
Molecular Weight	126.09 g/mol	[8] [9] [10]
Appearance	White to cream crystalline powder	[1] [3]
Melting Point	161-170 °C (DL-form)	[3] [7] [9] [11]
149-155 °C ((R)-(-)-form)	[12]	
Solubility		
in Water	Highly soluble	[6]
in PBS (pH 7.2)	~10 mg/mL	[1]
in Ethanol	~5 mg/mL	[1]
in DMSO	100 mg/mL ((R)-(-)-form)	[12]
Storage	2-8°C or -20°C, protect from moisture	[1] [4] [11] [13]
Stability	≥ 4 years at -20°C	[1]
in aqueous solution	Recommended to not store for more than one day	[1]

Experimental Protocols

This section provides detailed methodologies for common experiments involving **sodium 3-hydroxybutyrate**.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **sodium 3-hydroxybutyrate** for use in various assays.

Materials:

- **Sodium 3-hydroxybutyrate** (DL-, R-, or S- form)
- Solvent of choice (e.g., sterile water, PBS, or ethanol)
- Sterile, inert gas (e.g., nitrogen or argon)
- Sterile containers

Protocol:

- Weigh the desired amount of **sodium 3-hydroxybutyrate** powder in a sterile container.
- Add the solvent of choice to the desired final concentration. For organic solvents, it is recommended to purge the solvent with an inert gas before use.[\[1\]](#)
- Vortex or sonicate the mixture until the solid is completely dissolved.
- For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline to ensure the residual amount of any organic solvent is insignificant.[\[1\]](#)
- Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[\[1\]](#) For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability in solution may vary.[\[14\]](#)

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the concentration of 3-hydroxybutyrate in biological samples or solutions.

Methodology Overview: This protocol is based on a reverse-phase HPLC (RP-HPLC) method.

Materials:

- HPLC system with a UV/PDA detector
- Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m)
- Mobile Phase: A mixture of pH 8.0 sodium dihydrogen phosphate buffer and acetonitrile (e.g., 92:8 v/v)[15]
- **Sodium 3-hydroxybutyrate** standard
- Sample for analysis (e.g., deproteinized serum)

Protocol:

- Sample Preparation (for serum):
 - To 50-100 μ L of serum, add an equal volume of 12% perchloric acid.[13]
 - Incubate on ice for 10 minutes.[13]
 - Centrifuge at 12,000 x g for 20 minutes at 4°C.[13]
 - Transfer the supernatant to a new tube.
 - Neutralize by adding 3 M K_2CO_3 in a volume equivalent to one-fourth of the original serum volume.[13]
 - Centrifuge at 12,000 x g for 10 minutes at 4°C to remove the precipitate.[13]
 - The resulting supernatant is the protein-free extract for HPLC analysis.[13]
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: Isocratic elution with a mixture of pH 8.0 sodium dihydrogen phosphate buffer and acetonitrile (92:8 v/v).[15]

- Flow Rate: 0.5 mL/min.[[15](#)]
- Injection Volume: 10 µL.[[15](#)]
- Detection Wavelength: 210 nm.[[15](#)]
- Column Temperature: 20°C.[[15](#)]
- Analysis:
 - Inject the prepared sample and standards onto the HPLC system.
 - Identify the 3-hydroxybutyrate peak based on the retention time of the standard.
 - Quantify the concentration by comparing the peak area of the sample to the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and purity of **sodium 3-hydroxybutyrate**.

Methodology Overview: This protocol outlines the general procedure for acquiring a ^1H NMR spectrum.

Materials:

- NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Deuterium oxide, D_2O)
- Internal standard (e.g., DSS)
- **Sodium 3-hydroxybutyrate** sample

Protocol:

- Dissolve 5-10 mg of the **sodium 3-hydroxybutyrate** sample in approximately 0.7 mL of D₂O containing an internal standard like DSS.
- Transfer the solution to a 5 mm NMR tube.
- Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
- The ¹H NMR spectrum of **sodium 3-hydroxybutyrate** in D₂O typically shows three main signals: a doublet corresponding to the methyl protons, a multiplet for the methine proton, and a doublet of doublets for the methylene protons adjacent to the carbonyl group.

Cell-Based Proliferation Assay

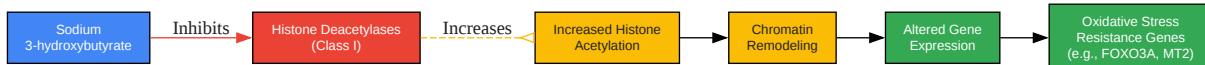
Objective: To assess the effect of **sodium 3-hydroxybutyrate** on the proliferation of cultured cells.

Materials:

- Cell line of interest (e.g., breast cancer cell lines)
- Complete cell culture medium
- 96-well cell culture plates
- **Sodium 3-hydroxybutyrate** stock solution
- Cell proliferation assay kit (e.g., BrdU-based)

Protocol:

- Seed the cells in a 96-well plate at a density of approximately 40,000 cells per well in 100 μ L of complete culture medium.[16]
- Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- The next day, treat the cells with various concentrations of **sodium 3-hydroxybutyrate** (e.g., 3 mM) or a vehicle control.[16]
- Incubate the cells for the desired period (e.g., 5 days).[16]


- On the final day of treatment, add BrdU to the medium and incubate for an additional 24 hours.[16]
- Assess cell proliferation using a BrdU assay kit according to the manufacturer's instructions, which typically involves measuring the absorbance at a specific wavelength.[16]

Signaling Pathways and Mechanisms of Action

Sodium 3-hydroxybutyrate exerts its biological effects through several key signaling pathways. The two most well-characterized are its inhibition of histone deacetylases and its activation of the G-protein coupled receptor GPR109A.

Histone Deacetylase (HDAC) Inhibition

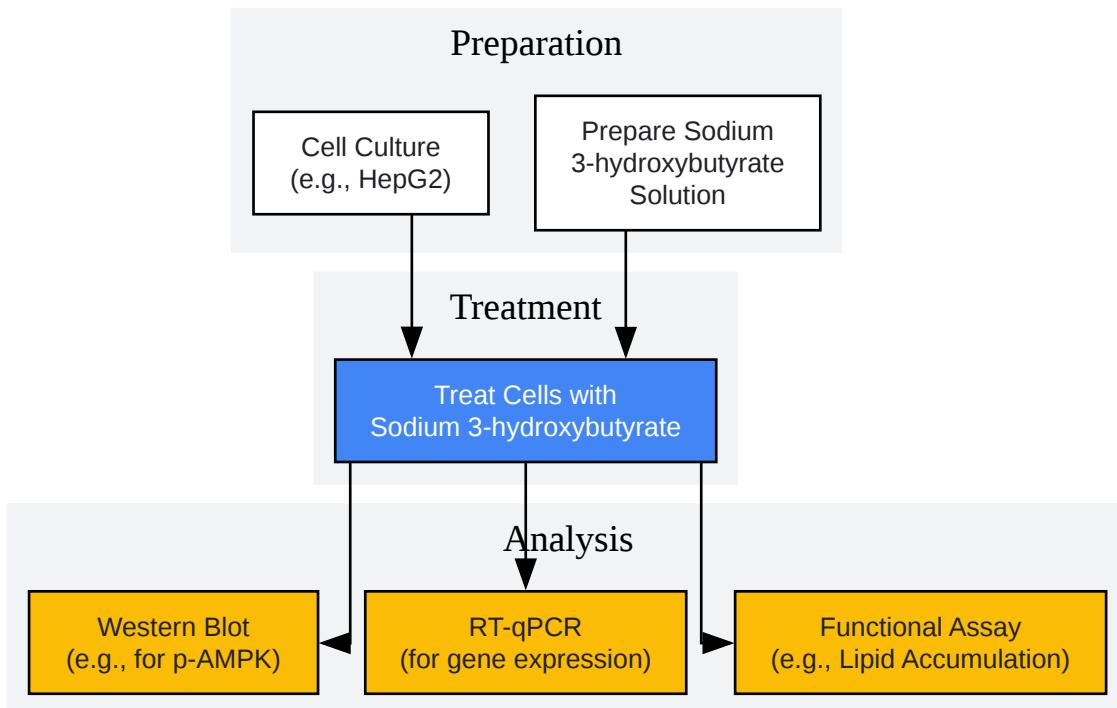
Sodium 3-hydroxybutyrate is a direct inhibitor of class I histone deacetylases (HDACs).[1][5] By inhibiting HDACs, it increases the level of histone acetylation, leading to a more open chromatin structure and altered gene expression.[1] This epigenetic modification is associated with the activation of genes involved in oxidative stress resistance, such as FOXO3A and MT2. [1][5]

[Click to download full resolution via product page](#)

Caption: HDAC Inhibition by **Sodium 3-hydroxybutyrate**.

GPR109A (HCAR2) Activation

Sodium 3-hydroxybutyrate is a known ligand for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[6][8][9][17] Activation of GPR109A by **sodium 3-hydroxybutyrate** can lead to various downstream effects depending on the cell type. In adipocytes, it inhibits lipolysis.[9] In other cells, it can modulate inflammatory responses and cellular metabolism.[6][7] For instance, in aged liver, GPR109A activation by β -hydroxybutyrate leads to the activation of AMPK, which in turn suppresses endoplasmic reticulum stress and lipid accumulation.[6][17]



[Click to download full resolution via product page](#)

Caption: GPR109A Signaling Pathway Activation.

Experimental Workflow for Investigating Signaling Effects

The following diagram illustrates a general workflow for studying the effects of **sodium 3-hydroxybutyrate** on cellular signaling pathways.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for Signaling Studies.

Safety and Handling

Sodium 3-hydroxybutyrate should be handled in accordance with standard laboratory safety procedures. It is considered hazardous until further information is available.^[1] Users should avoid ingestion, inhalation, and contact with eyes and skin.^[1] It is recommended to wash hands thoroughly after handling.^[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Sodium 3-hydroxybutyrate is a valuable tool for researchers in various fields, from metabolism and neuroscience to cancer biology. Its well-defined chemical and physical properties, coupled with its known mechanisms of action as a signaling molecule, make it a powerful compound for *in vitro* and *in vivo* studies. This guide provides a foundational understanding of its properties and common laboratory applications, enabling researchers to effectively incorporate **sodium 3-hydroxybutyrate** into their experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β -Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of oxidative stress by β -hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aginganddisease.org [aginganddisease.org]
- 7. Low Glucose plus β -Hydroxybutyrate Induces an Enhanced Inflammatory Response in Yak Alveolar Macrophages via Activating the GPR109A/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The β -Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The β -Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. aurigeneservices.com [aurigeneservices.com]
- 16. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β -Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of Sodium 3-hydroxybutyrate for lab use.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145789#chemical-and-physical-properties-of-sodium-3-hydroxybutyrate-for-lab-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com